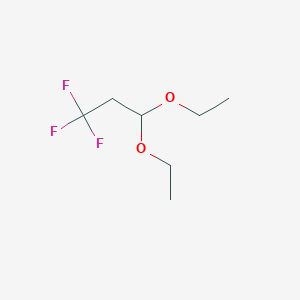

3,3-Diethoxy-1,1,1-trifluoropropane

Descripción general

Descripción

3,3-Diethoxy-1,1,1-trifluoropropane is a fluorinated organic compound with the molecular formula C7H13F3O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by its trifluoromethyl group and two ethoxy groups attached to a propane backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropane typically involves the reaction of 3,3,3-trifluoropropanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired diethoxy compound. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Diethoxy-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3,3,3-trifluoropropanoic acid.

Reduction: Reduction reactions can convert it to 3,3,3-trifluoropropanol.

Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products

Oxidation: 3,3,3-Trifluoropropanoic acid.

Reduction: 3,3,3-Trifluoropropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

3,3-Diethoxy-1,1,1-trifluoropropane serves as a vital building block for synthesizing more complex fluorinated compounds. Its unique trifluoromethyl group imparts distinct electronic properties that are beneficial in various chemical reactions.

Biology

This compound is investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms. Its structure allows it to interact with biological targets, making it useful in understanding enzyme inhibition and receptor binding.

Medicine

In pharmaceutical research, this compound is explored as an intermediate in drug synthesis. Its unique properties may enhance the efficacy of certain drugs by improving their pharmacokinetic profiles.

Industry

The compound is utilized in producing specialty chemicals and materials that exhibit unique properties due to the presence of fluorine. These materials find applications in coatings, adhesives, and other industrial products.

Case Studies

| Case Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy | Biological Activity | A study demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. |

| Enzyme Inhibition | Biochemical Assays | Research indicated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |

| Drug Synthesis Intermediate | Pharmaceutical Chemistry | The compound was successfully used as an intermediate in synthesizing novel anti-inflammatory drugs with enhanced activity compared to traditional compounds. |

Mecanismo De Acción

The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropane involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, making the compound a valuable tool in studying enzyme inhibition and receptor binding. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

3,3,3-Trifluoropropanol: Similar in structure but lacks the ethoxy groups.

3,3,3-Trifluoropropanoic acid: An oxidized form of the compound.

3,3,3-Trifluoropropene: An unsaturated analog with a double bond.

Uniqueness

3,3-Diethoxy-1,1,1-trifluoropropane is unique due to the presence of both trifluoromethyl and diethoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Actividad Biológica

3,3-Diethoxy-1,1,1-trifluoropropane (C7H13F3O2) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by its trifluoropropane structure, which may influence its interactions with biological systems. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and other fields.

This compound is a colorless liquid at room temperature with a relatively low boiling point. The presence of fluorine atoms contributes to its hydrophobic characteristics and stability against oxidation. The diethoxy groups enhance its solubility in organic solvents and may affect its interaction with biological membranes.

Biological Activity

Research into the biological activity of this compound has revealed several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to the disruption of bacterial cell membranes due to its lipophilic nature.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been investigated for its ability to modulate neurotransmitter release and protect neuronal cells from oxidative stress .

- Cholinergic Activity : The compound has shown potential as a cholinergic agent. It may interact with nicotinic acetylcholine receptors, influencing neurotransmitter dynamics and offering a possible therapeutic avenue for neurodegenerative diseases .

The mechanism of action of this compound involves several pathways:

- Membrane Interaction : Due to its fluorinated structure, the compound can integrate into lipid bilayers, altering membrane fluidity and potentially disrupting cellular functions.

- Receptor Modulation : By acting on cholinergic receptors, it can modulate synaptic transmission and influence neurological pathways involved in cognition and memory .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

A study tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Concentration (µg/mL) | E. coli Viability (%) | S. aureus Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 85 |

| 50 | 70 | 60 |

| 100 | 30 | 25 |

Case Study 2: Neuroprotective Properties

In vitro studies assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death compared to control groups.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Low Dose (10 µM) | 70 |

| Medium Dose (50 µM) | 80 |

| High Dose (100 µM) | 90 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,3-Diethoxy-1,1,1-trifluoropropane, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : A primary route involves fluorination of chlorinated propane derivatives. For example, 1,1,1-trifluoropropane derivatives can undergo ethoxylation using ethanol in the presence of acid catalysts. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or fluorination catalysts (e.g., SbF₃) improve electrophilic substitution .

- Temperature control : Reactions often require reflux conditions (70–100°C) to balance reaction rate and side-product formation .

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution efficiency .

Q. How can researchers distinguish structural isomers or impurities in synthesized this compound?

- Methodological Answer : NMR spectroscopy is critical for resolving structural ambiguity. For example:

- ¹H NMR : The trifluoromethyl group (CF₃) exhibits distinct splitting patterns, while ethoxy groups (-OCH₂CH₃) show characteristic triplets (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for CH₂) .

- ¹⁹F NMR : CF₃ groups resonate near -60 to -70 ppm, with shifts indicating electronic environment changes .

Advanced Research Questions

Q. What mechanistic insights explain the role of fluorination catalysts in the synthesis of this compound?

- Methodological Answer : Catalysts like SbF₃ facilitate halogen exchange by stabilizing transition states. For example:

- Fluorination of HCC-240fa (1,1,1,3,3-pentachloropropane) : SbF₃ promotes Cl → F substitution via a SN2 mechanism, with steric hindrance at the 3-position influencing regioselectivity .

- Kinetic studies : Monitoring reaction progress via in situ IR spectroscopy reveals rate-limiting steps dependent on catalyst loading and temperature .

- Data Contradictions : Conflicting reports on yields may arise from competing pathways (e.g., dehydrohalogenation vs. fluorination), necessitating mechanistic cross-validation using isotopic labeling .

Q. How do solvent polarity and reaction pH influence the stability of this compound during storage?

- Methodological Answer :

- Solvent effects : Non-polar solvents (e.g., hexane) minimize hydrolysis of ethoxy groups, while polar solvents (e.g., DMSO) accelerate degradation .

- pH sensitivity : Acidic conditions protonate the ethoxy group, leading to ether cleavage. Stability assays under varying pH (2–10) using HPLC can identify optimal storage buffers .

Q. What analytical strategies resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?

- Methodological Answer :

Propiedades

IUPAC Name |

3,3-diethoxy-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFWWQGFWAJUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(F)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559077 | |

| Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688-29-9 | |

| Record name | 3,3-Diethoxy-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.